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Foundational

An In-depth Technical Guide to Ethyl 1-(methylamino)cyclopropanecarboxylate

This guide provides a comprehensive technical overview of Ethyl 1-(methylamino)cyclopropanecarboxylate, a unique synthetic building block with significant potential in medicinal chemistry and drug development. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 1-(methylamino)cyclopropanecarboxylate, a unique synthetic building block with significant potential in medicinal chemistry and drug development. Due to the limited publicly available data for this specific molecule, this document leverages information from commercial suppliers and draws logical inferences from closely related analogs to present a holistic and practical resource for researchers and scientists.

Introduction: The Value of Strained Scaffolds in Drug Design

The cyclopropane ring, a motif of inherent strain and unique three-dimensional character, has garnered considerable attention in modern drug discovery. Its incorporation into molecular scaffolds can impart favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity to biological targets, and increased potency. Ethyl 1-(methylamino)cyclopropanecarboxylate belongs to the class of 1-aminocyclopropanecarboxylic acid (ACC) derivatives, which are prized for their utility as constrained amino acid surrogates and versatile synthetic intermediates. The presence of the methylamino group and the ethyl ester functionality provides two key handles for further chemical elaboration, making this compound a valuable starting point for the synthesis of diverse and complex molecules.

Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for Ethyl 1-(methylamino)cyclopropanecarboxylate and its hydrochloride salt.

IdentifierEthyl 1-(methylamino)cyclopropanecarboxylateEthyl 1-(methylamino)cyclopropanecarboxylate Hydrochloride
CAS Number 1233452-10-21233333-80-6
Molecular Formula C₇H₁₃NO₂C₇H₁₄ClNO₂
Molecular Weight 143.18 g/mol 179.64 g/mol
Canonical SMILES CCOC(=O)C1(CC1)NCCCOC(=O)C1(CC1)NC.Cl
InChI Key InChI=1S/C7H13NO2/c1-3-10-7(9)6(8-2)4-5-6/h8H,3-5H2,1-2H3InChI=1S/C7H13NO2.ClH/c1-3-10-7(9)6(8-2)4-5-6;/h8H,3-5H2,1-2H3;1H

Data sourced from commercial supplier information.

PropertyPredicted Value/CharacteristicBasis of Prediction
Appearance Colorless to pale yellow liquidGeneral characteristic of small ester compounds.
Boiling Point ~180-200 °C (at atmospheric pressure)Extrapolated from similar structures.
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). The hydrochloride salt is expected to have higher water solubility.Based on the presence of polar functional groups and a nonpolar backbone.
pKa (of the amine) ~9-10Typical pKa for a secondary amine.

Synthesis Strategies: A Proposed Retrosynthetic Approach

A definitive, peer-reviewed synthesis protocol for Ethyl 1-(methylamino)cyclopropanecarboxylate is not currently published. However, a logical and efficient synthetic route can be proposed based on established organic chemistry methodologies. The primary strategy would likely involve the N-methylation of a readily available precursor, Ethyl 1-aminocyclopropanecarboxylate.

G cluster_reagents Key Reagent Types target Ethyl 1-(methylamino)cyclopropanecarboxylate precursor1 Ethyl 1-aminocyclopropanecarboxylate target->precursor1 Reductive Amination precursor2 N-Boc-Ethyl 1-aminocyclopropanecarboxylate target->precursor2 N-Alkylation -> Deprotection starting_material 1-Aminocyclopropane-1-carboxylic acid precursor1->starting_material Esterification precursor2->precursor1 Protection methylation_reagent Methylating Agent (e.g., MeI, Dimethyl sulfate) reductive_amination_reagents Formaldehyde + Reducing Agent (e.g., NaBH(OAc)₃) deprotection Deprotection (e.g., TFA, HCl) protection Boc Anhydride esterification Ethanol, H+

Caption: Proposed synthetic pathways to Ethyl 1-(methylamino)cyclopropanecarboxylate.

Experimental Workflow: A Plausible Two-Step Synthesis

The following protocol describes a potential synthesis route from Ethyl 1-aminocyclopropanecarboxylate, a commercially available starting material. This method involves a protective group strategy to ensure selective N-methylation.

Step 1: N-Boc Protection of Ethyl 1-aminocyclopropanecarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 1-aminocyclopropanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq), to the solution.

  • Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude N-Boc protected intermediate can be purified by column chromatography on silica gel.

Step 2: N-methylation and Deprotection

  • N-methylation: Dissolve the purified N-Boc protected amine (1.0 eq) in an anhydrous polar aprotic solvent like THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-wise. After cessation of gas evolution, add methyl iodide (1.5 eq) dropwise. Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work-up for Methylation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Purify the N-methylated, N-Boc protected intermediate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in diethyl ether. Stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting crude product can be purified by recrystallization (for the salt) or column chromatography (for the free base after neutralization) to yield Ethyl 1-(methylamino)cyclopropanecarboxylate.

Spectroscopic Characterization (Predicted)

While experimental spectra for Ethyl 1-(methylamino)cyclopropanecarboxylate are not widely published, the expected key features can be predicted based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

  • Ethyl Group: A quartet at approximately 4.1-4.2 ppm (O-CH₂) and a triplet at around 1.2-1.3 ppm (CH₃).

  • Cyclopropane Protons: A complex multiplet in the upfield region, typically between 0.8 and 1.5 ppm.

  • N-Methyl Group: A singlet at approximately 2.3-2.5 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

  • Ester Carbonyl: A peak in the range of 170-175 ppm.

  • Quaternary Cyclopropane Carbon (C-COOEt): A signal around 30-40 ppm.

  • Cyclopropane CH₂ Carbons: Peaks in the upfield region, typically 10-20 ppm.

  • O-CH₂ Carbon: A signal at approximately 60-62 ppm.

  • N-CH₃ Carbon: A peak around 30-35 ppm.

  • Ethyl CH₃ Carbon: A signal at roughly 14 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C=O Stretch (ester): A very strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C-N Stretch: A moderate absorption in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): Expected at m/z = 143.

  • Key Fragmentation Patterns: Loss of the ethyl group (-29), loss of the ethoxy group (-45), and cleavage of the cyclopropane ring are anticipated fragmentation pathways.

Applications in Drug Development and Medicinal Chemistry

Derivatives of 1-aminocyclopropanecarboxylic acid are valuable building blocks in the synthesis of novel therapeutics. The constrained nature of the cyclopropane ring can pre-organize the conformation of a molecule, leading to enhanced binding to protein targets.

Potential Therapeutic Areas:

  • Enzyme Inhibitors: The unique stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors.

  • Peptidomimetics: As a constrained amino acid analog, this scaffold can be incorporated into peptides to increase their proteolytic stability and modulate their biological activity.

  • Neurological Disorders: The rigid structure can be beneficial in the design of ligands for central nervous system (CNS) receptors.

The methylamino group offers a site for further derivatization to explore structure-activity relationships (SAR) and to fine-tune the physicochemical properties of a lead compound, such as its solubility and lipophilicity.

G core Ethyl 1-(methylamino)cyclopropanecarboxylate derivatization1 Amide Coupling (after ester hydrolysis) core->derivatization1 derivatization2 Further N-Alkylation core->derivatization2 derivatization3 Reductive Amination core->derivatization3 application1 Enzyme Inhibitors derivatization1->application1 application2 Peptidomimetics derivatization1->application2 application3 CNS Receptor Ligands derivatization2->application3 derivatization3->application1

Caption: Potential derivatization and application pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 1-(methylamino)cyclopropanecarboxylate is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel research chemical. Based on the functional groups present, the following hazards should be considered:

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Ethyl 1-(methylamino)cyclopropanecarboxylate represents a promising yet underexplored building block for medicinal chemistry. Its unique structural features, combining a strained cyclopropane ring with versatile functional groups, offer significant opportunities for the development of novel therapeutic agents. While detailed experimental data remains scarce, this guide provides a solid foundation for researchers to understand its potential synthesis, properties, and applications by drawing logical parallels with well-characterized analogous compounds. As with any novel chemical entity, all experimental work should be conducted with appropriate safety precautions and a thorough review of any available supplier information.

References

At present, there are no peer-reviewed scientific articles specifically detailing the synthesis, characterization, or application of Ethyl 1-(methylamino)cyclopropanecarboxylate (CAS 1233452-10-2 or 1233333-80-6). The information presented in this guide is a synthesis of data from chemical suppliers and established principles of organic chemistry and medicinal chemistry. For further reading on the importance of cyclopropane rings in drug discovery, the following resources are recommended:

  • The Role of Cyclopropyl Group in Drug Design.Future Medicinal Chemistry. (General review articles on this topic can provide context on the importance of this chemical scaffold).
  • Synthesis of Cyclopropane-Containing Molecules.Organic Letters, Journal of Organic Chemistry, etc. (Searching for synthesis of aminocyclopropanes will yield relevant synthetic methodologies).
Exploratory

An In-depth Technical Guide to the pKa Values of Secondary Amines in Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the pKa values of secondary amines incorporated into cycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pKa values of secondary amines incorporated into cyclopropane-containing molecules. As the cyclopropyl moiety is a privileged scaffold in modern medicinal chemistry, a deep understanding of its influence on the basicity of proximal amines is crucial for rational drug design and development. This document moves beyond a simple tabulation of values to delve into the underlying electronic principles, provide actionable experimental protocols, and offer field-proven insights into the structure-basicity relationships that govern these unique chemical entities.

The Cyclopropyl Group: More Than Just a Small Ring

The cyclopropane ring, while seemingly a simple three-membered carbocycle, possesses a unique electronic structure that sets it apart from other alkyl groups. The significant ring strain forces the C-C bond angles to ~60°, far from the ideal sp³ hybridization angle of 109.5°. This strain results in a rehybridization of the carbon orbitals, leading to C-C bonds with increased p-character, often described as "bent" or "banana" bonds.

This unique bonding arrangement has profound consequences for the ring's electronic properties. The Walsh orbital model provides a powerful framework for understanding this. In this model, the highest occupied molecular orbitals (HOMOs) of cyclopropane have significant p-character and are located on the exterior of the ring. This makes the cyclopropane ring capable of engaging in conjugation with adjacent π-systems and electron-deficient centers, behaving in some respects like a carbon-carbon double bond.[1] This ability to act as a good π-electron donor is a key factor in its influence on the basicity of an adjacent secondary amine.[1]

The Interplay of Electronic Effects: How Cyclopropane Modulates Amine Basicity

The basicity of an amine, quantified by the pKa of its conjugate acid, is a direct measure of the availability of its lone pair of electrons to accept a proton.[2] Several factors influence this, including inductive effects, steric hindrance, and resonance.[3] When a secondary amine is attached to a cyclopropane ring, a fascinating interplay of these effects comes into play.

Inductive vs. Conjugative Effects

The cyclopropyl group can exert both an inductive and a conjugative (resonance) effect on an adjacent nitrogen atom.

  • Inductive Effect: Due to the increased s-character of the exocyclic C-H and C-N bonds (a consequence of the increased p-character in the ring's C-C bonds), the cyclopropyl group can be slightly electron-withdrawing via the sigma framework.[4] This inductive effect would tend to decrease the electron density on the nitrogen, thereby lowering its basicity.

  • Conjugative Effect: More significantly, the Walsh orbitals of the cyclopropane ring can overlap with the p-orbital of the nitrogen's lone pair. This n → σ* hyperconjugation, or more accurately, interaction with the ring's high-lying bonding orbitals, effectively delocalizes the nitrogen's lone pair into the cyclopropane ring. This donation of electron density from the nitrogen to the ring stabilizes the neutral amine. However, upon protonation, this favorable interaction is lost as the lone pair is engaged in a bond with the proton. This loss of stabilization makes protonation less favorable, resulting in a lower pKa (weaker base) than a comparable acyclic secondary amine.

The overall effect on basicity is a balance between these opposing forces. For cyclopropylamine itself, the conjugative effect appears to dominate, making it a weaker base than a simple primary alkylamine like ethylamine.

Interaction of Nitrogen Lone Pair with Cyclopropane Walsh Orbitals.

Quantitative Data: A Comparative Analysis of pKa Values

A precise understanding of structure-basicity relationships requires quantitative data. The following table summarizes available experimental and predicted pKa values for cyclopropylamine and related secondary amines. For context, the pKa values of other relevant cyclic and acyclic amines are also included.

Compound NameStructurepKa (Conjugate Acid)Notes
Cyclopropylaminec-C₃H₅NH₂9.10[5][6]Experimental value. Lower than typical primary alkylamines.
N-Methylcyclopropylaminec-C₃H₅NH(CH₃)9.46[7]Predicted value.
N-Ethylcyclopropylaminec-C₃H₅NH(CH₂CH₃)9.46Predicted value.
N-Benzylcyclopropylaminec-C₃H₅NH(CH₂Ph)Not Found-
N-(tert-Butyl)cyclopropylaminec-C₃H₅NH(C(CH₃)₃)Not Found-
trans-2-Phenylcyclopropylaminetrans-Ph-c-C₃H₄NH₂Not FoundThe drug Tranylcypromine.[8][9]
Reference Amines
Aziridinec-C₂H₄NH8.04Highly strained, increased s-character of lone pair, lower basicity.[1]
Azetidinec-C₃H₆NH11.29Less strained than aziridine, more basic.[10]
Pyrrolidinec-C₄H₈NH11.27Common reference for saturated secondary amines.[11]
Piperidinec-C₅H₁₀NH11.12Common reference for saturated secondary amines.
Diethylamine(CH₃CH₂)₂NH10.93Acyclic secondary amine reference.
tert-Butylamine(CH₃)₃CNH₂10.68[12]Primary amine with a bulky alkyl group.

Note: The absence of readily available experimental pKa values for many substituted secondary cyclopropylamines highlights a significant data gap in the chemical literature and underscores the importance of the experimental protocols detailed in this guide.

Experimental Determination of pKa Values

Accurate pKa determination is essential for building robust structure-activity relationships (SAR) and for understanding a compound's likely behavior in physiological environments. Potentiometric titration is the gold-standard method due to its accuracy and direct measurement of protonation equilibria.

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Measurement cluster_analysis Analysis & Reporting prep Sample Preparation cal pH Electrode Calibration titration Automated Titration analysis Data Analysis report Report Generation dissolve Dissolve compound (e.g., in water or co-solvent) ionic Add inert salt (e.g., KCl) to maintain constant ionic strength dissolve->ionic acidify Acidify sample (e.g., with HCl) titrate Titrate with base (e.g., NaOH) in small increments acidify->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot derivative Calculate 1st and 2nd derivatives to find inflection points plot->derivative pka_calc Calculate pKa from inflection points derivative->pka_calc pka_calc->report

A simplified workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Protocol for Potentiometric Titration

This protocol is a self-validating system, incorporating calibration and control steps to ensure data integrity.

I. Instrument and Reagent Preparation

  • Titrant Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. The NaOH solution should be carbonate-free.

  • Ionic Strength Adjuster: Prepare a 1.0 M KCl solution.

  • Calibration Buffers: Use at least three certified pH buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa of the amine.

  • Instrumentation: Calibrate a pH meter with an appropriate electrode according to the manufacturer's instructions using the certified buffers. The electrode should be suitable for use in the chosen solvent system.

II. Sample Preparation

  • Analyte Solution: Accurately weigh an appropriate amount of the cyclopropane derivative to prepare a solution of known concentration (typically 1-5 mM).

  • Solvent System: Dissolve the compound in high-purity water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used. Crucially, the pKa value will be dependent on the solvent system, and this must be clearly reported.

  • Ionic Strength: Add the 1.0 M KCl stock solution to the analyte solution to achieve a final KCl concentration of 0.1 M. This maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.

III. Titration Procedure

  • Initial State: Place a known volume (e.g., 20.0 mL) of the prepared analyte solution into a thermostatted titration vessel.

  • Acidification: Titrate the solution with the standardized 0.1 M HCl to a pH of ~2 to ensure the amine is fully protonated.

  • Titration with Base: Begin the titration by adding the standardized 0.1 M NaOH in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The volume of titrant added and the corresponding pH are the raw data points. Continue the titration to a pH of ~12.

  • Blank Titration: Perform a blank titration using the same solvent system and ionic strength adjuster but without the analyte. This allows for correction of the consumption of titrant by the solvent itself.

IV. Data Analysis and pKa Calculation

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • Equivalence Points: The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

  • pKa Determination: The pKa is the pH at the volume of titrant that is exactly half of the volume required to reach the first equivalence point (for a monoprotic base).

  • Replicates: Perform the entire procedure in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

Field-Proven Insights for Drug Development Professionals

  • pKa and ADME Properties: The pKa of a basic amine is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A compound's charge state at physiological pH (typically 7.4) influences its ability to cross biological membranes, its solubility, and its potential for off-target interactions (e.g., hERG channel binding).[13] The cyclopropyl group offers a tool to fine-tune this property.

  • Metabolic Stability: The cyclopropylmethylamine moiety is often incorporated to enhance metabolic stability. The C-H bonds of the cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[14] However, it is important to note that cyclopropylamines themselves can be mechanism-based inhibitors of certain enzymes, a factor that must be considered during drug development.

  • Structure-Basicity-Activity Relationships: By systematically modifying the substituents on the nitrogen and the cyclopropane ring, researchers can modulate basicity to optimize both potency and pharmacokinetic properties. For example, the introduction of electron-withdrawing groups on the cyclopropane ring would be expected to decrease the amine's pKa.

  • Computational Prediction: While experimental determination is the gold standard, computational methods can provide valuable estimates of pKa values early in the design phase.[15][16][17][18][19] These predictions, when used in conjunction with a solid understanding of the underlying electronic principles, can help prioritize synthetic targets.

Conclusion

The pKa of secondary amines in cyclopropane derivatives is governed by a subtle balance of inductive and conjugative effects, with the unique electronic properties of the cyclopropane ring playing a decisive role. For drug discovery and development scientists, a thorough grasp of these principles, coupled with the ability to obtain precise experimental pKa data, is indispensable. The cyclopropyl group is not merely a passive linker but an active participant in defining the physicochemical properties of a molecule. By leveraging the insights and methodologies presented in this guide, researchers can more effectively harness the potential of this versatile structural motif to design safer and more efficacious medicines.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(230). [Link][20][21]

  • Fujimoto, H., et al. (2004). Theoretical Analysis of Lewis Basicity Based on Local Electron-Donating Ability. Origin of Basic Strength of Cyclic Amines. The Journal of Organic Chemistry, 69(22), 7545-7550. [Link][1][4]

  • Rhodes, Y. E., & Vargas, L. (1973). Inductive effect of cyclopropane. The Journal of Organic Chemistry, 38(23), 4077–4078. [Link][15]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link][22]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8339-8387. [Link][13]

  • Soldevilla, A., et al. (2007). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Organic Preparations and Procedures International, 39(6), 561-590. [Link][23]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link][3]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link][14]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link][10]

  • Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549. [Link][15]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link][16]

  • Chemistry Steps. (2021). Basicity of Amines. [Link][2]

  • Rowan. (n.d.). pKa Prediction. [Link][17]

  • Shigeta, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7561. [Link][18]

  • Routledge. (2017). Computational Approaches for the Prediction of pKa Values - 1st Edition. [Link][19]

  • Goudreau, N., et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Publications. [Link][24]

  • Cha, J. K. (n.d.). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link][25]

  • Charette, A. B., et al. (2005). An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 70(4), 1412-1422. [Link][26]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link][27][28]

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link][29]

  • Duca, M., et al. (2023). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. [Link]

  • Wikipedia. (n.d.). Phenylcyclopropylamine. [Link][8]

  • Gauld, J. W., & Radom, L. (1997). Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks. The Journal of Physical Chemistry A, 101(16), 3050-3056. [Link][30]

  • NIST. (n.d.). N-benzylcyclopropylamine. [Link][31]

  • Cheméo. (n.d.). Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). [Link][32]

  • EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. [Link][9]

  • vCalc. (2021). pKa of tert-Butylamine. [Link][12]

  • Al-Bayati, R. E., et al. (2021). Quantum Calculations of pKa values for Some Amine Compounds. ResearchGate. [Link][33]

  • PubChem. (n.d.). Tranylcypromine. [Link][21]

  • PubChem. (n.d.). N-Methylcyclopropanamine. [Link][34]

  • PubChem. (n.d.). Cyclopropylamine. [Link][6]

  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. [Link][35]

  • LibreTexts Chemistry. (n.d.). Basics of Molecular Orbital Theory. [Link][36]

  • PubChem. (n.d.). N-methylcyclopentanamine. [Link][37]

  • Zarycz, I. M., et al. (2023). Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. Frontiers in Chemistry. [Link][38]

Sources

Foundational

The Strategic Incorporation of 1-(Methylamino)cyclopropanecarboxylic Acid in Peptidomimetics: A Technical Guide

Abstract The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in this endeavor is the introduction of conformational constraints to lock the peptide into its bioactive conformation. This guide provides an in-depth technical overview of the synthesis and application of a particularly valuable building block: 1-(methylamino)cyclopropanecarboxylic acid and its ethyl ester derivative. We will explore its synthesis, incorporation into peptide scaffolds, and the profound impact of its unique structural features on the resulting peptidomimetics' properties, supported by detailed protocols and structural analysis.

Introduction: The Rationale for Conformational Constraint

Peptides often exhibit a high degree of flexibility in solution, leading to a number of accessible conformations. This conformational freedom can be detrimental to their therapeutic potential, as only a specific conformation is typically recognized by the biological target. By introducing rigid structural elements, we can pre-organize the peptide into its bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[3] Cyclopropane-containing amino acids are particularly effective in this regard, as the three-membered ring severely restricts the backbone dihedral angles (phi, ψ) of the peptide chain.[4] Furthermore, N-methylation of the peptide backbone is a well-established strategy to improve proteolytic stability and membrane permeability.[5][6] The combination of a cyclopropane ring and N-methylation in 1-(methylamino)cyclopropanecarboxylic acid offers a powerful tool for the design of potent and druglike peptidomimetics.

Synthesis of the Core Building Block: Ethyl 1-(Methylamino)cyclopropanecarboxylate and its Derivatives

The successful application of this unique amino acid in peptidomimetic design begins with its efficient and scalable synthesis. This section details the preparation of the ethyl ester, followed by its conversion to the Boc- and Fmoc-protected forms ready for solid-phase peptide synthesis (SPPS).

Synthesis of Ethyl 1-(Methylamino)cyclopropanecarboxylate

While a direct, one-pot synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate is not extensively documented, a common approach involves the N-methylation of the corresponding primary amine, ethyl 1-aminocyclopropanecarboxylate.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-Aminocyclopropanecarboxylate [7]

  • To a solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (1 eq.) in ethanol, saturate the solution with HCl gas.

  • Heat the mixture under reflux for 16 hours.

  • Distill off a portion of the ethanol.

  • Cool the reaction mixture and take it up in chloroform.

  • Bubble ammonia gas through the solution at 0°C.

  • Evaporate the solvent and extract the residue with diethyl ether.

  • Wash the combined ether extracts with water, dry over sodium sulfate, and evaporate the solvent to yield ethyl 1-aminocyclopropanecarboxylate.

Step 2: N-Methylation

A standard method for N-methylation involves reductive amination.

  • Dissolve ethyl 1-aminocyclopropanecarboxylate (1 eq.) and formaldehyde (1.1 eq.) in methanol.

  • Add sodium cyanoborohydride (1.2 eq.) portion-wise at 0°C.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl 1-(methylamino)cyclopropanecarboxylate.

Preparation of Boc- and Fmoc-Protected 1-(Methylamino)cyclopropanecarboxylic Acid for SPPS

For incorporation into peptides via SPPS, the amino acid must be appropriately protected.

Experimental Protocol:

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve Ethyl 1-(methylamino)cyclopropanecarboxylate (1 eq.) in a mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate and evaporate the solvent to yield 1-(methylamino)cyclopropanecarboxylic acid.

Step 2: Boc Protection [8]

  • Dissolve 1-(methylamino)cyclopropanecarboxylic acid (1 eq.) in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and sodium bicarbonate (2.5 eq.).

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give Boc-1-(methylamino)cyclopropanecarboxylic acid.

Step 3: Fmoc Protection

  • Dissolve 1-(methylamino)cyclopropanecarboxylic acid (1 eq.) in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq.) in dioxane slowly at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and crystallize the product to obtain Fmoc-1-(methylamino)cyclopropanecarboxylic acid.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The sterically hindered nature of N-methylated amino acids, particularly those with additional bulk from a cyclopropane ring, necessitates optimized coupling conditions during SPPS.

Workflow for SPPS Incorporation:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-1-(methylamino) cyclopropanecarboxylic acid (HATU/HOAt/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat if not final residue Cleavage Cleavage and Deprotection (TFA cocktail) Washing2->Cleavage if final residue Purification Purification (HPLC) Cleavage->Purification

Sources

Exploratory

Strategic Implementation of Ethyl 1-(methylamino)cyclopropanecarboxylate: A Guide to Conformational Constraint

Part 1: The Bioisosteric Rationale[1][2] In the landscape of medicinal chemistry, Ethyl 1-(methylamino)cyclopropanecarboxylate (henceforth referred to as N-Me-ACC-OEt ) represents a high-value "conformational lock." It i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Bioisosteric Rationale[1][2]

In the landscape of medicinal chemistry, Ethyl 1-(methylamino)cyclopropanecarboxylate (henceforth referred to as N-Me-ACC-OEt ) represents a high-value "conformational lock." It is not merely a building block; it is a strategic tool used to restrict the degrees of freedom in flexible ligands, particularly peptides and peptidomimetics.

As a derivative of 1-aminocyclopropanecarboxylic acid (ACC) , this molecule introduces specific steric and electronic constraints that linear alkyl chains cannot replicate.

The Thorpe-Ingold Effect & Entropy

The primary value of N-Me-ACC-OEt lies in its ability to pre-organize a molecule into a bioactive conformation. This is a manifestation of the Thorpe-Ingold effect (gem-dimethyl effect). By replacing a flexible methylene (-CH2-) or a gem-dimethyl group with a cyclopropane ring, we force the internal bond angle to contract to ~60°, which paradoxically expands the external bond angle (


).
  • Consequence: This external angle expansion forces the attached substituents (the amino and carboxyl groups) into closer proximity, favoring intramolecular cyclization or specific secondary structures (like

    
    -turns or 
    
    
    
    -helices) even before the drug binds to its target.
  • Thermodynamic Benefit: This reduces the entropic penalty (

    
    ) upon binding, potentially increasing affinity by orders of magnitude.
    
N-Methylation: The Proteolytic Shield

The N-methyl group on this specific scaffold adds a second layer of utility.

  • Cis/Trans Isomerization: Unlike standard peptide bonds (predominantly trans), N-methylated amino acids lower the energy barrier for cis amide bond formation, allowing access to unique bioactive geometries.

  • Solubility: It disrupts hydrogen bond donation from the amide backbone, often improving solubility in organic solvents and membrane permeability (LogP modulation).

Part 2: Physicochemical Profile[2]

The following table contrasts N-Me-ACC-OEt with standard amino acid residues to highlight its unique position in chemical space.

Table 1: Comparative Physicochemical Properties

PropertyGlycine (Gly)Alanine (Ala)AIB (

-aminoisobutyric)
N-Me-ACC-OEt (Target)
Side Chain -H-CH3-C(CH3)2Cyclopropane (Spiro)
Conformational Freedom High (Universal Joint)ModerateRestricted (Helical promoter)Rigid (Conformational Lock)

Space
UnrestrictedBroadRestricted (

)
Highly Restricted (

)
Metabolic Liability LowLowLowResistant (CYP Blockade)
Lipophilicity LowLowModerateHigh
Amine Type PrimaryPrimaryPrimarySecondary (N-Me)

Part 3: Metabolic Stability Mechanisms

One of the most critical applications of cyclopropane bioisosteres is the blockade of metabolic "hotspots."

Mechanism: CYP450 Blockade

In linear alkyl chains, Cytochrome P450 enzymes typically target the


-carbon for hydroxylation (hydrogen abstraction).
  • The Cyclopropane Shield: The C-H bonds in a cyclopropane ring possess significant

    
    -character (approximating 
    
    
    
    hybridization). The bond dissociation energy (BDE) for these protons is significantly higher (~106 kcal/mol) compared to a standard secondary alkyl C-H (~98 kcal/mol).
  • Result: This makes hydrogen abstraction kinetically unfavorable, effectively "masking" the site from oxidative metabolism.

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic fates of a standard gem-dimethyl analog versus the cyclopropane bioisostere.

MetabolicPathway cluster_Linear Linear Analog (Gem-Dimethyl) cluster_Cyclic Cyclopropane Bioisostere (N-Me-ACC) Start Substrate Entry Linear Gem-Dimethyl Scaffold Start->Linear Cyclic Cyclopropane Scaffold Start->Cyclic CYP_Linear CYP450 Attack Linear->CYP_Linear Radical Carbon Radical Formation CYP_Linear->Radical H-Abstraction Metabolite Hydroxylated Metabolite (Inactive/Excreted) Radical->Metabolite OH Rebound CYP_Cyclic CYP450 Attack Cyclic->CYP_Cyclic Resistance High BDE barrier (No Abstraction) CYP_Cyclic->Resistance Blocked Active Intact Drug (Sustained PK) Resistance->Active

Figure 1: Comparative metabolic stability showing the resistance of the cyclopropane scaffold to CYP450-mediated oxidation.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Me-ACC-OEt (Reductive Amination Route)

Rationale: Direct alkylation of amines often leads to over-alkylation (quaternary ammonium salts). Reductive amination using formaldehyde is controlled and yields the mono-methylated product cleanly.

Reagents:

  • Ethyl 1-aminocyclopropanecarboxylate (HCl salt)

  • Formaldehyde (37% aq. solution)

  • Sodium cyanoborohydride (

    
    )
    
  • Acetic acid (glacial)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Solubilization: Dissolve Ethyl 1-aminocyclopropanecarboxylate HCl (1.0 eq) in MeOH (0.2 M concentration).

  • Buffering: Add Acetic Acid (2.0 eq) to adjust pH to ~5–6. This promotes imine formation while preventing cyanoborohydride decomposition.

  • Imine Formation: Add Formaldehyde (1.1 eq) dropwise. Stir at room temperature for 30 minutes. Checkpoint: Solution should remain clear.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 15 minutes. (Caution: HCN generation potential; perform in a well-ventilated fume hood).
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; secondary amines turn reddish-brown, unlike primary amines which turn purple/blue).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To empirically validate the "metabolic shield" hypothesis, you must compare the intrinsic clearance (


) of your N-Me-ACC analog against a linear control.

Materials:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Test Compound (N-Me-ACC derivative)

  • Control Compound (Linear alkyl derivative)

  • Internal Standard (e.g., Propranolol)

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4). Pre-warm to 37°C for 5 mins.

  • Initiation: Add Test Compound (final conc. 1

    
    M) and NADPH regenerating system.
    
  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).

Visualization: Assay Workflow

MicrosomalAssay cluster_Sampling Time-Course Sampling Step1 Pre-Incubation (Microsomes + Buffer, 37°C) Step2 Initiation (+ NADPH + Test Compound) Step1->Step2 Sample1 T=0 min Step2->Sample1 Sample2 T=15 min Step2->Sample2 Sample3 T=60 min Step2->Sample3 Step3 Quench & Precipitate (ACN + Internal Std) Sample1->Step3 Sample2->Step3 Sample3->Step3 Step4 Centrifugation (Remove Proteins) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Parent) Step4->Step5 Result Calculate CL_int & t_1/2 Step5->Result

Figure 2: Workflow for validating metabolic stability via microsomal incubation.

References

  • Conformational Restriction in Peptides: Wessjohann, L. A., et al. (2005). Cyclopropane amino acids: Synthesis and applications in peptide mimetic design. [Link]

  • Bioisosterism Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. [Link]

  • Metabolic Stability of Cyclopropanes: Talele, T. T. (2016). The Cyclopropane Ring in Drug Design. [Link]

  • Synthesis of ACC Derivatives: Brackmann, F., & de Meijere, A. (2007). Natural and Synthetic Cyclopropanes as Inhibitors of Enzymes. [Link]

Protocols & Analytical Methods

Method

Synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate from ethyl 1-aminocyclopropanecarboxylate

An Application Guide for the Synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate Abstract N-methylated amino acids are crucial structural motifs in medicinal chemistry, often enhancing metabolic stability, membrane...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate

Abstract

N-methylated amino acids are crucial structural motifs in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity of parent molecules.[1][2][3] This guide provides a comprehensive protocol for the synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate, a valuable building block, from its primary amine precursor, Ethyl 1-aminocyclopropanecarboxylate. The featured method is the Eschweiler-Clarke reaction, a classic and highly effective reductive amination technique that utilizes formaldehyde and formic acid to achieve clean, selective monomethylation without the risk of forming quaternary ammonium salts.[4][5] This document details the underlying reaction mechanism, offers a step-by-step experimental protocol, and provides expert insights for researchers in organic synthesis and drug development.

Introduction: The Significance of N-Methylation

The introduction of a methyl group to a nitrogen atom in a molecule can profoundly alter its physicochemical and pharmacological properties, a phenomenon sometimes referred to as the "magic methyl effect".[5] In peptide and small-molecule drug design, N-methylation is a key strategy to:

  • Enhance Metabolic Stability: By replacing an amide N-H bond, the molecule becomes more resistant to enzymatic degradation.[1][2]

  • Improve Oral Bioavailability: Increased lipophilicity from the methyl group can improve absorption across cellular membranes.[1][3]

  • Modulate Conformation: The methyl group can restrict bond rotation, locking the molecule into a more bioactive conformation.

While methods like direct alkylation with methyl halides exist, they often suffer from a lack of control, leading to over-alkylation and the formation of undesired quaternary ammonium salts.[5][6] The Eschweiler-Clarke reaction circumvents this issue, providing a reliable and irreversible pathway to the desired tertiary amine.[4]

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using an excess of formaldehyde and formic acid.[5][7] The reaction proceeds through a well-defined mechanism that ensures the reaction stops at the tertiary amine stage.[4][5]

The mechanism involves two main stages:

  • Iminium Ion Formation: The primary amine (Ethyl 1-aminocyclopropanecarboxylate) first acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion.

  • Hydride Reduction: Formic acid then serves as the hydride source. A formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the N-methylated product. This step is irreversible due to the concomitant release of carbon dioxide (CO₂), which drives the reaction to completion.[4]

Because the resulting tertiary amine cannot form another iminium ion with formaldehyde, the reaction cleanly stops, preventing the formation of a quaternary ammonium salt.[4]

Eschweiler-Clarke Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_byproducts Byproducts Reactant Ethyl 1-aminocyclopropanecarboxylate (Primary Amine) Iminium Iminium Ion Intermediate Reactant->Iminium Condensation (-H₂O) Formaldehyde Formaldehyde (H₂C=O) Formaldehyde->Iminium Condensation (-H₂O) FormicAcid Formic Acid (HCOOH) Product Ethyl 1-(methylamino)cyclopropanecarboxylate (Tertiary Amine) FormicAcid->Product Hydride Transfer (Reduction) Iminium->Product Hydride Transfer (Reduction) Water Water (H₂O) CO2 Carbon Dioxide (CO₂)

Figure 1: The mechanistic pathway of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
Ethyl 1-aminocyclopropanecarboxylateC₆H₁₁NO₂129.161.05.00 gStarting material
Formic Acid (98-100%)CH₂O₂46.03~5.08.9 mLCorrosive, use in fume hood
Formaldehyde (37% in H₂O)CH₂O30.03~3.08.7 mLToxic, carcinogen, use in fume hood
Sodium Hydroxide (NaOH)NaOH40.00As needed~10 gFor basification (prepare 2M solution)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-300 mLExtraction solvent
Brine (Saturated NaCl)NaCl58.44-50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededDrying agent
Silica GelSiO₂60.08-As neededFor column chromatography
Step-by-Step Procedure

The overall workflow involves reaction setup, workup to isolate the crude product, and final purification.

Figure 2: A summary of the experimental workflow.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 1-aminocyclopropanecarboxylate (5.00 g, 38.7 mmol).

    • In a chemical fume hood, carefully add formic acid (8.9 mL, ~232 mmol). Stir the mixture for 5 minutes at room temperature.

    • Add the aqueous formaldehyde solution (8.7 mL, ~116 mmol) to the flask.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture in an oil bath set to 95-100°C. Vigorous gas evolution (CO₂) should be observed.[4]

    • Maintain stirring at this temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 10-20% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amine.

  • Workup and Isolation:

    • Once the reaction is complete (disappearance of starting material by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g).

    • Slowly basify the acidic solution by adding 2M aqueous sodium hydroxide (NaOH) with constant stirring until the pH is greater than 10 (check with pH paper). This step is exothermic; ensure the solution remains cool.

    • Transfer the basic aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil using flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% ethyl acetate and gradually increasing polarity with a mixture of ethyl acetate and triethylamine (e.g., 99:1), can be effective for eluting the amine product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 1-(methylamino)cyclopropanecarboxylate as a purified oil.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 2-4 hours
Yield 75-90% (typical for this reaction)
Appearance Colorless to pale yellow oil
Purity >95% after chromatography
Characterization Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting:

  • Incomplete Reaction: If TLC shows significant starting material after 4 hours, additional equivalents of formaldehyde and formic acid can be added, and heating can be continued. Ensure the temperature is maintained near 100°C.

  • Low Yield: Yield loss can occur during the basic workup if the pH is not sufficiently high, as the protonated amine will remain in the aqueous layer. Ensure pH > 10 before extraction. Emulsion formation during extraction can be broken by adding more brine.

  • Purification Issues: The basic nature of the product can cause tailing on silica gel. Pre-treating the silica with triethylamine or using a triethylamine-doped eluent system can significantly improve the separation.

Safety and Handling

  • Formaldehyde is a known carcinogen and is toxic upon inhalation and skin contact. Always handle in a well-ventilated chemical fume hood.

  • Formic Acid is highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates carbon dioxide , which can cause pressure buildup if performed in a sealed system. Always use a reflux condenser open to the atmosphere (or a nitrogen line).

  • The basification step with NaOH is highly exothermic. Perform this step slowly and with external cooling (ice bath) to control the temperature.

References

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines - ChemRxiv. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids - The Royal Society of Chemistry. Available at: [Link]

  • Eschweiler-Clarke Reaction - SynArchive. Available at: [Link]

  • Synthesis of N-methylated cyclic peptides - PubMed. Available at: [Link]

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters | Organic Letters - ACS Publications. Available at: [Link]

  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF - ResearchGate. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli - ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. Available at: [Link]

  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid - Sciforum. Available at: [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF - ResearchGate. Available at: [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators | Bioactive Compounds in Health and Disease - Online ISSN: 2574-0334. Available at: [Link]

  • cyclopropanecarboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique | FULIR. Available at: [Link]

  • (PDF) Synthesis of N-methylated cyclic peptides - ResearchGate. Available at: [Link]

Sources

Application

Application Note & Protocols: Ethyl 1-(methylamino)cyclopropanecarboxylate as a Versatile Building Block for Constrained Scaffolds in Drug Design

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry The cyclopropane ring, once considered a chemical curiosity, has become an established and valuable architectural element in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, once considered a chemical curiosity, has become an established and valuable architectural element in modern drug discovery.[1] Its incorporation into small molecule therapeutics is a strategic design choice, driven by the unique physicochemical properties conferred by the strained three-membered ring.[2] Key advantages include enhanced metabolic stability, as the shorter and stronger C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4] Furthermore, the rigid, planar nature of the cyclopropyl group acts as a conformational constraint, pre-organizing the ligand for its biological target, which can lead to a more favorable entropic contribution to binding affinity and thus, enhanced potency.[3][5]

This application note details the utility of Ethyl 1-(methylamino)cyclopropanecarboxylate , a bifunctional building block that serves as a powerful entry point for creating novel, three-dimensionally complex scaffolds. Possessing two orthogonal reactive handles—a secondary amine and an ethyl ester—this reagent enables sequential or parallel diversification, allowing researchers to rapidly explore chemical space around a rigid, metabolically robust core.

Physicochemical and Structural Properties

Ethyl 1-(methylamino)cyclopropanecarboxylate is a versatile synthon whose properties make it an ideal starting point for library synthesis and lead optimization.

PropertyValue
IUPAC Name ethyl 1-(methylamino)cyclopropanecarboxylate
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Canonical SMILES CCOC(=O)C1(CC1)NC
Key Reactive Sites Secondary Amine, Ester Carboxyl

The true power of this building block lies in its defined geometry. The cyclopropane ring locks the substituents in a fixed spatial orientation. The geminal substitution pattern at the C1 position provides a tetrahedral geometry that projects the amino and carboxyl functionalities in distinct vectors, which can be exploited for probing deep or complex binding pockets. The interaction of the cyclopropane's Walsh orbitals with adjacent π-systems can also influence the conformation of attached groups.[6][7]

Caption: Key reactive handles of Ethyl 1-(methylamino)cyclopropanecarboxylate.

Synthetic Utility and Reaction Pathways

The primary utility of this building block stems from the ability to selectively functionalize its two reactive sites. This allows for the construction of diverse molecular architectures from a single, common core.

Reactions at the N-Methylamino Group

The secondary amine is a versatile nucleophile, readily participating in a range of C-N bond-forming reactions.

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides is the most common transformation. This is typically achieved using standard peptide coupling reagents (EDC, HATU, etc.) to create structurally diverse and stable amide linkages.[8]

  • N-Alkylation: The amine can be further alkylated via reductive amination with aldehydes or ketones, or through Sₙ2 displacement of alkyl halides or sulfonates to introduce additional diversity and modulate basicity.[9]

Reactions involving the Ethyl Carboxylate Group

The ester provides a complementary reactive handle that can be transformed to expand the scaffold.

  • Saponification: Base-mediated hydrolysis of the ethyl ester unmasks the corresponding carboxylic acid. This new functional group can then be used in subsequent amide coupling reactions with a different set of amines, effectively using the cyclopropane core as a rigid di-amino acid mimic.

  • Reduction: The ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for diversification, for example, through etherification.

These transformations can be performed in various sequences to achieve the desired final compound, making the building block exceptionally valuable for creating libraries of related analogs.

G cluster_0 Diversification Pathways cluster_1 Amine Chemistry cluster_2 Ester Chemistry start Ethyl 1-(methylamino) cyclopropanecarboxylate amide Amide Derivatives start->amide Acylation (R-COOH, EDC) Sulfonylation (R-SO₂Cl) alkyl Tertiary Amines start->alkyl N-Alkylation (R-X, Base) Reductive Amination (R-CHO, NaBH(OAc)₃) acid 1-(Methylamino)cyclopropane carboxylic Acid start->acid Saponification (LiOH or NaOH) alcohol [1-(Methylamino)cyclopropyl] methanol start->alcohol Reduction (LiAlH₄) acid_amide Further Amide Coupling (Diversified Amines) acid->acid_amide Acylation (R'-NH₂, HATU)

Caption: Synthetic diversification workflow from the core building block.

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate and scale.

Protocol 4.1: General Procedure for Amide Coupling (Acylation of the Amine)

This protocol describes the coupling of a generic carboxylic acid to the secondary amine of the building block using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as activating agents. This method is robust and minimizes side reactions.[10]

Materials:

  • Ethyl 1-(methylamino)cyclopropanecarboxylate

  • Carboxylic acid of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (0.15 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Add Ethyl 1-(methylamino)cyclopropanecarboxylate (1.0 eq), HOBt (0.15 eq), and DIPEA (3.0 eq). Stir the solution at room temperature for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality Note: Slow addition of EDC at 0°C controls the exothermic reaction and prevents the formation of inactive byproducts.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes unreacted acid and acidic byproducts like HOBt, simplifying purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Protocol 4.2: Saponification of the Ethyl Ester

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be used for subsequent reactions.

Materials:

  • Ethyl 1-(methylamino)cyclopropanecarboxylate derivative (from Protocol 4.1 or starting material)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:Water.

  • Add LiOH·H₂O (2.5 eq) and stir the mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Re-dissolve the residue in water and cool to 0 °C.

  • Carefully acidify the aqueous solution to pH ~4-5 with 1 M HCl. Causality Note: Acidification protonates the carboxylate, causing the product to precipitate or become extractable into an organic solvent.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Protocol 4.3: General Procedure for Reductive Amination (N-Alkylation of the Amine)

This protocol describes the N-alkylation of the secondary amine using an aldehyde and a mild reducing agent, sodium triacetoxyborohydride.

Materials:

  • Ethyl 1-(methylamino)cyclopropanecarboxylate

  • Aldehyde or Ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Ethyl 1-(methylamino)cyclopropanecarboxylate (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion. Causality Note: STAB is a mild and selective reducing agent that reduces the iminium ion intermediate much faster than the starting aldehyde, preventing reduction of the carbonyl group.

  • Stir the reaction at room temperature for 6-24 hours until the starting amine is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.

Case Study: Hypothetical Application in Fragment-Based Drug Design

A common challenge in FBDD is linking two weakly binding fragments into a single, high-affinity molecule. The rigid nature of Ethyl 1-(methylamino)cyclopropanecarboxylate makes it an ideal scaffold for this purpose.

Scenario: Two fragments, a carboxylic acid (Fragment A) and an amine (Fragment B), have been identified to bind in adjacent pockets of a target protein.

Strategy:

  • Step 1 (Amide Coupling): Couple Fragment A (a carboxylic acid) to the amine of Ethyl 1-(methylamino)cyclopropanecarboxylate using the conditions in Protocol 4.1.

  • Step 2 (Saponification): Hydrolyze the ethyl ester of the resulting conjugate using Protocol 4.2 to unmask the carboxylic acid.

  • Step 3 (Second Amide Coupling): Couple the newly formed acid with Fragment B (an amine) using standard peptide coupling conditions.

This strategy rigidly links the two fragments with a defined spatial orientation dictated by the cyclopropane core, minimizing the entropic penalty of binding and potentially leading to a significant increase in potency.

Caption: FBDD strategy using the building block as a rigid linker.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Related compounds are flammable liquids and may cause skin and eye irritation.[11][12]

  • Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[11] Avoid ingestion and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a refrigerator under an inert atmosphere (Argon or Nitrogen) is recommended.

Conclusion

Ethyl 1-(methylamino)cyclopropanecarboxylate is a highly valuable and versatile building block for modern medicinal chemistry. Its inherent conformational rigidity and metabolic stability, combined with two orthogonal points for chemical diversification, provide a reliable platform for constructing novel molecular scaffolds. The protocols outlined herein offer robust starting points for researchers to incorporate this powerful tool into their drug discovery programs, facilitating the efficient exploration of chemical space and the development of next-generation therapeutics.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available from: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

  • Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]

  • Arnold, F. H., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available from: [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science. Available from: [Link]

  • Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]

  • Arnold, F. H., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available from: [Link]

  • Ghorai, M. K., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. ResearchGate. Available from: [Link]

  • Gleason, J. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available from: [Link]

  • J&K Scientific. Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. Available from: [Link]

  • The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Mayr, H., et al. Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • CD Bioparticles. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Ohori, M., et al. (2018). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. PMC. Available from: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • PubChem. ethyl 1-[(1S)-1-aminoethyl]cyclopropanecarboxylate. Available from: [Link]

  • Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available from: [Link]

  • PubChem. Ethyl 1-methylcyclopropanecarboxylate. Available from: [Link]

  • Sharma, P., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available from: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

  • Mayr, H., et al. (2022). Reactivity of electrophilic cyclopropanes. ResearchGate. Available from: [Link]

  • European Patent Office. (2021). PROCESS FOR THE CYCLOPROPANATION OF OLEFINS USING N-METHYL-N-NITROSO COMPOUNDS. Available from: [Link]

  • ResearchGate. Methods for the N‐alkylation of amines. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in coupling 1-(methylamino)cyclopropanecarboxylates

Status: Operational Ticket ID: N-Me-ACC-001 Subject: Overcoming Steric Hindrance & Low Reactivity in N-Methyl-ACC Derivatives Executive Summary: The "Perfect Storm" of Sterics Welcome to the technical support hub for 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-Me-ACC-001 Subject: Overcoming Steric Hindrance & Low Reactivity in N-Methyl-ACC Derivatives

Executive Summary: The "Perfect Storm" of Sterics

Welcome to the technical support hub for 1-(methylamino)cyclopropanecarboxylates (N-Me-ACC). If you are reading this, your standard peptide coupling protocols (EDC/HOBt, HBTU) have likely failed.

Why this fails: You are fighting two distinct physical forces:

  • Thorpe-Ingold Effect (Rigidity): The cyclopropane ring locks the

    
    -carbon, restricting conformational freedom. While this usually favors intramolecular cyclization, it creates a massive steric wall for intermolecular attack.
    
  • N-Methylation (Steric Clash): The

    
    -methyl group eliminates the hydrogen bond donor capability and adds significant bulk, reducing the nucleophilicity of the amine by orders of magnitude compared to a primary amine.
    

This guide provides the "Nuclear Options"—protocols designed specifically for these "impossible" couplings.

Diagnostic Workflow

Before selecting a protocol, diagnose the specific failure mode of your reaction using the logic tree below.

DiagnosticTree Start START: Reaction Failure Analysis Role Is N-Me-ACC the Nucleophile (Amine) or Electrophile (Acid)? Start->Role Nu Nucleophile (Amine) Role->Nu El Electrophile (Acid) Role->El CheckTest Did you use Ninhydrin? Nu->CheckTest NinYes Yes -> False Negative CheckTest->NinYes NinNo No (Used Chloranil/Bromophenol) CheckTest->NinNo Sol3 SOLUTION C: Use Chloranil Test Only NinYes->Sol3 Reagent Coupling Reagent Used? NinNo->Reagent Std HBTU / EDC / DIC Reagent->Std Adv HATU / PyBOP Reagent->Adv Sol1 SOLUTION A: Switch to HATU/HOAt (See Protocol 1) Std->Sol1 Sol2 SOLUTION B: Acid Fluorides/Chlorides (Ghosez Reagent) Adv->Sol2 Racem Is the PARTNER Chiral? El->Racem ChiralYes Yes -> Risk of Epimerization Racem->ChiralYes ChiralNo No (Glycine/Achiral) Racem->ChiralNo ChiralYes->Sol1 ChiralNo->Sol2

Figure 1: Decision tree for selecting the appropriate troubleshooting pathway based on reaction role and failure mode.

Protocol 1: The "Gold Standard" (HATU/HOAt)

Best for: Moderate difficulty couplings; preventing racemization of chiral partners.

The Science: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an OAt-active ester. The nitrogen in the pyridine ring of HOAt provides an "anchoring" effect (neighboring group participation) that accelerates the reaction rate by ~100x compared to HOBt, crucial for overcoming the steric bulk of N-Me-ACC.

Reagents:
  • Coupling Reagent: HATU (1.2 – 2.0 equiv)

  • Additive: HOAt (1.2 – 2.0 equiv) — Critical for N-methyls

  • Base: DIEA (Diisopropylethylamine) or Collidine (for chiral preservation)

  • Solvent: DMF or NMP (Do not use DCM; polar aprotic solvents are required to stabilize the transition state).

Step-by-Step Procedure:
  • Dissolution: Dissolve the Carboxylic Acid (1.2 equiv) in minimal dry DMF/NMP.

  • Activation: Add HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Base Addition: Add DIEA (2.5 equiv). Stir for 30 seconds only .

    • Note: Prolonged activation time increases the risk of guanidinium side-product formation.

  • Coupling: Add the N-Me-ACC amine (1.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Monitoring: Use Chloranil Test (for secondary amines). Ninhydrin will not work.

    • Chloranil Positive: Blue/Green spots (Amine present).[1]

    • Chloranil Negative: Colorless/Yellow (Coupling complete).

Protocol 2: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extreme steric hindrance (e.g., Coupling N-Me-ACC to another hindered residue like Val, Ile, or another N-Me amino acid). Mechanism: Converts the carboxylic acid into an Acid Chloride , the most reactive electrophilic species available, bypassing the steric bulk of active esters.

Reagents:
  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

  • Solvent: Dry DCM or Chloroform (Acid chloride formation); THF/DCM (Coupling).

  • Base: Sym-collidine (2,4,6-trimethylpyridine).

Step-by-Step Procedure:
  • Acid Chloride Formation:

    • Dissolve the N-protected amino acid (electrophile, 3 equiv) in dry DCM under Argon.

    • Add Ghosez’s Reagent (3 equiv).

    • Stir at room temperature for 15–30 minutes.

    • Validation: Check by TLC (acid chloride runs much higher/faster than the free acid).

  • Coupling:

    • Add the N-Me-ACC amine (1 equiv) dissolved in DCM.

    • Add Sym-collidine (5 equiv).

    • Tip: Collidine is a non-nucleophilic base that scavenges HCl without reacting with the acid chloride.

  • Reaction: Reflux gently (40°C) or stir at RT for 12–24 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

GhosezMechanism Acid Hindered Acid (R-COOH) Intermediate Vilsmeier-Haack Type Intermediate Acid->Intermediate + Ghosez Ghosez Ghosez's Reagent AcidCl Acid Chloride (R-COCl) Intermediate->AcidCl - Amide byproduct Product Coupled Amide AcidCl->Product + N-Me-ACC Amine + Collidine

Figure 2: Activation pathway using Ghosez's reagent to generate highly reactive acid chlorides.

Comparative Data: Reagent Efficiency

The following table summarizes coupling yields for hindered N-methylated systems based on internal application data and literature precedents (Coste et al., 1991; Teixidó et al., 2005).

Reagent SystemActivation SpeciesReactivityRacemization RiskRecommended For
HBTU / HOBt OBt EsterLowModerateSimple couplings (Avoid for N-Me-ACC)
HATU / HOAt OAt EsterHighLowStandard N-Me-ACC couplings
PyBrOP Acid Bromide (in situ)Very HighHighCoupling to N-Me-ACC (Nucleophile)
Ghosez's Reagent Acid ChlorideExtremeHigh"Impossible" couplings; Aib or N-Me-ACC
COMU / Oxyma Oxyma EsterHighVery LowGreen alternative to HATU; safer byproduct

Troubleshooting & FAQs

Q: I am seeing a "Diketopiperazine (DKP)" byproduct. What is this?

  • A: When N-Me-ACC is the second residue in a sequence (e.g., H-N(Me)ACC-AA1-...), the free amine can bite back onto the carbonyl of AA1, ejecting the resin/protecting group and forming a cyclic dipeptide (DKP).

  • Fix: Use the Trityl (Trt) protecting group for the backbone or perform the coupling of the third amino acid as quickly as possible using the Acid Chloride method to outcompete the cyclization.

Q: My Kaiser test is negative, but the yield is <10%.

  • A: The Kaiser (Ninhydrin) test relies on primary amines. N-Me-ACC is a secondary amine and will not react with Ninhydrin. You are getting a false negative.

  • Fix: Use the Chloranil Test (Acetaldehyde/Chloranil). It turns blue in the presence of secondary amines.

Q: Can I use microwave irradiation?

  • A: Yes. Microwave heating (50–75°C) significantly improves yields for N-methylated couplings by providing the thermal energy to overcome the rotational barrier of the cyclopropane ring. Use COMU/Oxyma for microwave steps to avoid explosions (HOBt is explosive when dry/heated).

References

  • Coste, J., et al. (1991).[1] "Coupling N-methylated amino acids using PyBroP and PyClop halogenophosphonium salts: Mechanism and fields of application." Journal of Organic Chemistry. Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[1] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[1][2] Link

  • Ghosez, L., et al. (1979).[3] "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Journal of the Chemical Society, Chemical Communications.[3] Link

  • Aibara, K., et al. (2025). "Conformational profile of 1-aminocyclopropanecarboxylic acid." ResearchGate. Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Optimization

Technical Guide: Stability of Ethyl 1-(methylamino)cyclopropanecarboxylate in Acidic Media

Executive Summary: The "Ammonium Shield" Effect As researchers working with Ethyl 1-(methylamino)cyclopropanecarboxylate , you are likely utilizing it as a conformationally constrained amino acid scaffold or an ethylene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ammonium Shield" Effect

As researchers working with Ethyl 1-(methylamino)cyclopropanecarboxylate , you are likely utilizing it as a conformationally constrained amino acid scaffold or an ethylene biosynthesis precursor analogue.

A common misconception is that the cyclopropane ring is the primary instability risk under acidic conditions due to ring strain (~27.5 kcal/mol). This is incorrect. In acidic media, the protonation of the secondary amine forms an ammonium species. This positively charged group exerts a strong electron-withdrawing inductive effect (


 effect), which paradoxically stabilizes the cyclopropane ring  against electrophilic opening.

Therefore, the primary stability concern in acidic environments is ester hydrolysis , not ring destruction. This guide details how to manipulate this behavior for storage (salt formation) versus reaction (controlled hydrolysis).

Stability Matrix & Reaction Pathways[1]

The fate of Ethyl 1-(methylamino)cyclopropanecarboxylate depends entirely on the nature of the acidic environment: Anhydrous vs. Aqueous .

Data Summary: Stability Thresholds
ConditionPrimary Species FormedStability StatusKinetic Driver
Anhydrous Acid (e.g., HCl/Dioxane)Hydrochloride Salt High Stability Protonation locks the amine; no nucleophile (water) to attack ester.
Dilute Aqueous Acid (pH 2-5, <40°C)Protonated Ester ⚠️ Metastable Slow hydrolysis. Half-life

hours at RT.
Strong Aqueous Acid (pH <1, >60°C)Carboxylic Acid Hydrolysis Rapid conversion to 1-(methylamino)cyclopropanecarboxylic acid.
Oxidative Acid (e.g.,

, Peroxides)
Ethylene + Byproducts ☠️ Degradation Radical/Oxidative fragmentation of the ring (Ethylene release).
Pathway Visualization

The following diagram illustrates the competing chemical pathways. Note how the Ammonium Shield prevents ring opening under standard acidic conditions, channeling reactivity solely toward the ester.

StabilityPathways cluster_legend Mechanism Note Start Ethyl 1-(methylamino) cyclopropanecarboxylate (Free Base) Acid + Acid (H+) Start->Acid Ammonium Ammonium Species (Protonated Amine) Acid->Ammonium Immediate Protonation Salt HCl Salt (Stable Solid) Ammonium->Salt Anhydrous Conditions (Crystallization) Hydrolysis Hydrolysis Product (Free Acid) Ammonium->Hydrolysis Aqueous Acid + Heat (Ester Cleavage) RingOpen Ring Opening (Homoserine derivs.) Ammonium->RingOpen Blocked by +Charge (Requires Extreme Conditions) Note The (+) charge on Nitrogen destabilizes the carbocation required for ring opening.

Figure 1: Reaction pathways under acidic conditions. The protonated amine protects the ring, making ester hydrolysis the dominant reaction in water.

Technical Troubleshooting Protocols

Scenario A: "My material turned into a yellow oil/goo."

Diagnosis: You likely have the Free Base . The free amine is prone to intermolecular nucleophilic attack (dimerization) or oxidation. Solution: Convert immediately to the Hydrochloride Salt for long-term storage.

Protocol: HCl Salt Formation (Rescue)
  • Dissolution: Dissolve the oily residue in a minimal amount of anhydrous Ethanol or Dioxane (Do not use water).

  • Acidification: Dropwise add 4M HCl in Dioxane (commercially available) or bubble dry HCl gas.

    • Target pH: Monitor damp pH paper until it registers pH 1-2.

  • Precipitation: Add Diethyl Ether (Et2O) or MTBE as an anti-solvent until the solution turns cloudy.

  • Crystallization: Cool to -20°C for 4 hours.

  • Filtration: Filter the white precipitate under inert gas (Argon/Nitrogen) to avoid moisture uptake.

  • Result: Stable Ethyl 1-(methylamino)cyclopropanecarboxylate Hydrochloride.

Scenario B: "I'm losing the ethyl group during my reaction."

Diagnosis: Unintended Acid-Catalyzed Hydrolysis . Context: Common when removing Boc groups with TFA/Water or working up with dilute HCl.

Protocol: Monitoring Hydrolysis Kinetics

If you must work in aqueous acid, you need to know the safe time window before the ester cleaves.

HPLC Method for Stability Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Acidic baseline).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amine absorption) or ELSD (if UV is weak).

Interpretation:

  • RT ~4.5 min: Free Acid (Hydrolysis Product).

  • RT ~7.2 min: Ethyl Ester (Intact Starting Material).

  • Guidance: If the "Free Acid" peak exceeds 5%, immediately neutralize the solution with saturated

    
     or perform a solvent extraction (DCM) to remove the ester from the aqueous acidic environment.
    

Frequently Asked Questions (FAQs)

Q1: Can I use concentrated HBr or HI? A: Avoid. While HCl is generally safe for the ring, stronger nucleophilic acids like HBr or HI can force ring opening via an


-type attack on the cyclopropane carbons, especially at elevated temperatures. This leads to homoserine derivatives. Stick to HCl or 

if acidification is necessary.

Q2: Why is the ring stable in acid but not oxidative conditions? A: In acid, the nitrogen is protonated (


), making it electron-deficient. This prevents the ring from stabilizing a carbocation, which is necessary for acid-catalyzed opening. However, oxidants  (like bleach or peroxides) can attack the amine directly, forming a radical or nitrenium ion that triggers fragmentation into ethylene and cyanide (the "ACC Oxidase" mechanism).

Q3: How should I store the HCl salt? A: Store at -20°C in a desiccator. The salt is hygroscopic . If it absorbs water, the local acidity in the crystal lattice will catalyze slow hydrolysis of the ester over months, turning the solid into a wet paste of the carboxylic acid.

References

  • PubChem. (n.d.). 1-Aminocyclopropanecarboxylic acid (ACC) Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Bender, D. M., et al. (2008).[1] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.[1] Retrieved February 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Ester Hydrolysis (Acidic Conditions). Retrieved February 17, 2026, from [Link]

  • PhytoTechnology Laboratories. (2020).[2] Safety Data Sheet: 1-Aminocyclopropanecarboxylic acid. Retrieved February 17, 2026, from [Link](Note: General stability data derived from parent ACC scaffold SDS).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: X-ray Crystallography &amp; Conformational Analysis of 1-(Methylamino)cyclopropanecarboxylate Derivatives

Executive Summary: The Case for -Me-ACC In the design of peptidomimetics, the restriction of conformational space is a primary strategy to increase receptor affinity and metabolic stability.[1][2] While 1-aminocyclopropa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for -Me-ACC

In the design of peptidomimetics, the restriction of conformational space is a primary strategy to increase receptor affinity and metabolic stability.[1][2] While 1-aminocyclopropanecarboxylic acid (ACC) is a well-established


-tetrasubstituted residue known for inducing 

-helices and

-turns, its

-methylated derivative (

-Me-ACC)
represents a higher tier of constraint.

This guide objectively compares ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-Me-ACC against its non-methylated parent (ACC) and the linear helix-inducer Aib (

-aminoisobutyric acid). Key Finding:

-methylation of the ACC scaffold virtually eliminates the

-helical propensity common to Aib/ACC, forcing the peptide backbone into semi-extended or specific

-turn geometries due to severe steric clash between the

-methyl group and the cyclopropane ring hydrogens (

protons).

Structural Rationale & Data Comparison

The introduction of the cyclopropane ring locks the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 angles, but it is the 

-methylation that critically alters the

(phi) and

(psi) torsion angles.
Comparative Crystallographic & Conformational Data[1]

The following table synthesizes experimental X-ray data for ACC/Aib and high-level DFT (Density Functional Theory) structural minima for


-Me-ACC, as direct single-crystal X-ray data for the latter is rare due to crystallization difficulties (lack of H-bond donors).
FeatureAib (

-aminoisobutyric acid)
ACC (1-aminocyclopropanecarboxylic acid)

-Me-ACC
(1-(methylamino)cyclopropanecarboxylate)
Primary Conformation

-Helix /

-Helix
Distorted

-Helix /

-Turn (Type III)
Extended / Semi-Extended /

-Turn (Type VI)

(Phi) Angle


to

Restricted:

to


(Psi) Angle


(Helix) /

(Semi-extended)
Flexible:

to

H-Bond Capacity Donor (NH) & Acceptor (CO)Donor (NH) & Acceptor (CO)Acceptor Only (CO) (No NH donor)
Space Group (Typ.)

or


or

(often centrosymmetric)

(Chiral environment required for crystallization)
Steric Driver Gem-dimethyl effect (Thorpe-Ingold)Cyclopropane ring strain (

constraint)

-Me vs. Ring Repulsion
(

protons)
ngcontent-ng-c747876706="" class="ng-star-inserted">

Critical Insight: The


-Me-ACC residue acts as a "helix breaker" unlike Aib. The steric repulsion between the 

-methyl group and the cyclopropane methylene protons prevents the formation of the tight H-bond network required for

-helices.
Representative Unit Cell Parameters (ACC Derivatives)

Note: Parameters below are for the parent ACC-containing peptides, serving as the baseline for modeling


-Me derivatives.
  • Compound: Boc-ACC-OH

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ,
    
    
  • Z: 4

Experimental Protocols

Synthesis of -Me-ACC Peptides

Direct coupling of


-Me-ACC is difficult due to steric hindrance. The recommended "Self-Validating" protocol uses on-resin 

-methylation
of the linear ACC residue.

Protocol: Site-Specific


-Methylation via Mitsunobu-Miller Conditions 
  • Substrate: Resin-bound peptide with free

    
    -terminal ACC amine (Fmoc-removed).
    
  • Protection: Protect the amine with o-NBS (o-nitrobenzenesulfonyl chloride).

    • Reagents: o-NBS-Cl (4 eq), Collidine (10 eq) in NMP.

    • Validation: Ninhydrin test (should be negative).

  • Methylation:

    • Reagents: MeOH (10 eq),

      
       (5 eq), DIAD (5 eq) in dry THF.
      
    • Condition: 2 x 1 hour at Room Temp.

    • Mechanism:[1][3] Mitsunobu inversion allows methylation of the sulfonamide.[1]

  • Deprotection:

    • Reagents:

      
      -mercaptoethanol (10 eq), DBU (5 eq) in NMP.
      
    • Validation: Chloranil test (positive for secondary amine).

Crystallization Strategy for -Me-ACC Derivatives

Because


-Me-ACC lacks an NH donor, it cannot form the standard backbone hydrogen bond networks that facilitate easy crystallization.

Recommended Method: Solvated Vapor Diffusion [1]

  • Rationale: You must rely on intermolecular interactions involving the side chains or the solvent, rather than the backbone.

  • Step 1: Dissolve peptide (5 mg) in minimal Methanol/Chloroform (1:1) .[1]

  • Step 2: Add 1% (v/v) water or acetic acid to provide H-bond donors.

  • Step 3: Equilibrate against Hexane or Diisopropyl ether in a hanging drop setup.[1]

  • Tip: Use a chiral counter-ion or co-crystallize with a rigid partner (e.g., a known helix-forming peptide) to force an ordered lattice.

Mechanistic Workflow & Conformational Logic

The following diagram illustrates the decision matrix for selecting between Aib, ACC, and


-Me-ACC based on the desired structural outcome.

ConformationLogic cluster_mechanism Mechanism of Action Start Peptide Design Requirement Constraint Need Conformational Constraint? Start->Constraint Helix Goal: Stable Helix (3-10 or Alpha) Constraint->Helix Yes Turn Goal: Beta-Turn / Extended Constraint->Turn Yes Aib Select: Aib (Gem-dimethyl effect) Helix->Aib Max Helicity ACC Select: ACC (C-alpha Cyclization) Helix->ACC Distorted Helix Turn->ACC Type III Turn NMeACC Select: N-Me-ACC (Steric Clash + No H-Bond) Turn->NMeACC cis-Amide / Type VI Turn Mech1 Aib/ACC: H-Bond Network Intact Aib->Mech1 ACC->Mech1 Mech2 N-Me-ACC: N-Me vs Ring Protons Repulsion NMeACC->Mech2

Caption: Decision tree for selecting constrained amino acids. N-Me-ACC is distinct for its ability to disrupt helices while maintaining rigidity.

References

  • Toniolo, C., et al. (2006).[4] "N-methylation of N(alpha)-acylated, fully C(alpha)-methylated, linear, folded peptides: synthetic and conformational aspects." Biopolymers.

  • Crisma, M. & Toniolo, C. (2015).[5] "Helical screw-sense preferences of peptides based on chiral, C

    
    -tetrasubstituted 
    
    
    
    -amino acids." Biopolymers.
  • Mapelli, C., et al. (2025). "Conformational profile of 1-aminocyclopropanecarboxylic acid." Journal of Physical Chemistry A (Cited via ResearchGate).

  • PubChem. (2025).[6] "1-(methylamino)cyclopropanecarboxylic acid Structure and Properties." National Institutes of Health.

  • BenchChem. (2025). "A Comparative Guide to N-Methylleucine and Proline Conformational Constraints." (Used for comparative N-methylation logic).

Sources

Comparative

A Comparative Guide to the Conformational Analysis of N-Methyl vs. NH Cyclopropane Amino Acids

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rational design of peptide and peptidomimetic thera...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of peptide and peptidomimetic therapeutics hinges on a deep understanding of molecular conformation.[1] The introduction of conformational constraints into a peptide backbone is a powerful strategy to enhance metabolic stability, improve membrane permeability, and pre-organize a ligand into its bioactive conformation for optimal receptor binding.[2][3][4] Among the arsenal of tools available to medicinal chemists, unnatural amino acids (UAAs) with rigid scaffolds, such as cyclopropane-derived amino acids, have garnered significant attention.[1][5] These minimalist yet potent modifications enforce a fixed orientation of side-chain substituents, offering a unique handle to modulate peptide secondary structure and bioactivity.[6][7]

A further layer of conformational control can be achieved through N-methylation of the peptide backbone.[8][9][10] This seemingly subtle modification—the replacement of an amide proton with a methyl group—profoundly alters the local and global-conformational landscape of a peptide.[4][11] This guide provides a comprehensive comparative analysis of N-methylated versus their parent NH-cyclopropane amino acids, delving into the structural nuances that arise from this combination of constraints. We will explore the synergistic and sometimes opposing effects of the cyclopropane ring and N-methylation on peptide backbone geometry, supported by experimental data and computational insights.

The Foundational Constraints: Understanding the Players

The Cyclopropane Ring: A Rigid Scaffold

The three-membered ring of cyclopropane imposes a significant steric barrier to bond rotation, effectively locking the Cα-Cβ and Cβ-Cγ bonds.[12][13] This inherent rigidity translates to a restricted set of allowed side-chain and backbone dihedral angles (φ, ψ), thereby reducing the conformational entropy of the peptide.[14] The substitution pattern on the cyclopropane ring further dictates the spatial orientation of the amino and carboxyl groups, influencing the overall peptide topology.[5]

N-Methylation: More Than Just a Bulky Group

The introduction of a methyl group on the amide nitrogen has several key consequences:

  • Elimination of a Hydrogen Bond Donor: The absence of the N-H proton prevents the formation of intramolecular hydrogen bonds that stabilize canonical secondary structures like α-helices and β-sheets.[4][11]

  • Steric Hindrance: The methyl group introduces steric bulk that restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, further limiting the accessible conformational space on the Ramachandran plot.[4][15]

  • Modulation of Cis/Trans Isomerism: N-methylation lowers the energy barrier for cis-trans isomerization of the peptide bond (ω), leading to a higher population of the cis isomer compared to non-methylated peptides.[5][9][16] This can induce significant "kinks" in the peptide backbone, dramatically altering its three-dimensional structure.[16]

A Head-to-Head Comparison: N-Methyl vs. NH Cyclopropane Amino Acids

The combination of a cyclopropane ring and N-methylation results in a unique conformational landscape that is not simply the sum of its parts. The interplay between these two constraints gives rise to distinct structural preferences.

FeatureNH-Cyclopropane Amino AcidsN-Methyl Cyclopropane Amino AcidsRationale & Implications
Backbone Flexibility (φ, ψ) Highly restricted due to the cyclopropane ring.Even more restricted due to the added steric bulk of the N-methyl group.The synergistic effect of both constraints leads to a highly pre-organized conformation, which can be advantageous for receptor binding but may also limit the ability to adopt certain bioactive conformations.
Peptide Bond Geometry (ω) Predominantly trans.Significant population of the cis isomer is possible.The presence of the cis isomer in N-methylated derivatives can lead to unique turn structures and overall peptide folding patterns not accessible to their NH counterparts.[9][16]
Hydrogen Bonding Potential Amide proton is available as a hydrogen bond donor.No amide proton; cannot act as a hydrogen bond donor.NH-cyclopropane amino acids can participate in stabilizing secondary structures through hydrogen bonding, whereas N-methylated versions disrupt these interactions.[4][11]
Helicity Can support or disrupt helical structures depending on the substitution pattern and surrounding sequence.Generally disrupts α-helical structures due to the loss of the N-H hydrogen bond donor.[2][4][8]The inability to form the i to i+4 hydrogen bond is a primary reason for helix destabilization in N-methylated residues.[4]
Solubility & Permeability Generally more hydrophilic than their N-methylated counterparts.Increased lipophilicity due to the methyl group and loss of a hydrogen bond donor.[17] This can lead to improved membrane permeability.[18]N-methylation is a common strategy to enhance the drug-like properties of peptides by increasing their ability to cross cell membranes.[18]

Experimental Workflows for Conformational Analysis

A multi-pronged approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough conformational analysis of these unique amino acids.

Synthesis of N-Methyl and NH Cyclopropane Amino Acids

The synthesis of cyclopropane amino acids can be achieved through various methods, including the cyclopropanation of alkenes using diazo compounds or iodonium ylides.[5] N-methylation is typically introduced either by using an N-methylated building block during solid-phase peptide synthesis (SPPS) or through post-synthetic modification.[7][10]

Diagram of a General Synthetic Approach

cluster_synthesis Synthesis of Cyclopropane Amino Acids Start Alkene Precursor Cyclopropanation Cyclopropanation (e.g., with diazoacetate) Start->Cyclopropanation [Rh2(OAc)4] or Cu(I) catalyst NH_AA NH-Cyclopropane Amino Acid Ester Cyclopropanation->NH_AA N-Methylation N-Methylation NH_AA->N-Methylation e.g., CH3I, base Deprotection_NH Deprotection NH_AA->Deprotection_NH NMe_AA N-Methyl Cyclopropane Amino Acid Ester N-Methylation->NMe_AA Deprotection_NMe Deprotection NMe_AA->Deprotection_NMe Final_NH Final NH-Amino Acid Deprotection_NH->Final_NH Final_NMe Final N-Methyl Amino Acid Deprotection_NMe->Final_NMe

Caption: Generalized synthetic route to NH and N-methyl cyclopropane amino acids.

NMR Spectroscopy: Unraveling Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of peptides.[19][20]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the presence of cis and trans isomers, which often exhibit distinct chemical shifts.[21]

  • 2D COSY (Correlation Spectroscopy): Establishes through-bond proton-proton connectivities, aiding in resonance assignment.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, crucial for assigning amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for conformational analysis, providing information about through-space proximity of protons.[20][22] NOE/ROE intensities are inversely proportional to the sixth power of the distance between two protons, allowing for the determination of internuclear distances and, consequently, the three-dimensional structure.[22] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[23]

Step-by-Step Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) at a constant temperature.

  • Resonance Assignment: Use COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues.

  • NOE/ROE Cross-Peak Identification and Integration: Identify and integrate the cross-peaks in the NOESY/ROESY spectra. The volume of these peaks is proportional to the distance between the corresponding protons.

  • Distance Restraint Generation: Convert the integrated cross-peak volumes into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

  • Structure Calculation: Use molecular dynamics (MD) simulations with the experimentally derived distance restraints to generate an ensemble of low-energy structures that are consistent with the NMR data.

Diagram of NMR Workflow for Conformational Analysis

cluster_nmr NMR-Based Conformational Analysis Workflow Sample Peptide Sample NMR_Acq NMR Data Acquisition (COSY, TOCSY, NOESY/ROESY) Sample->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment NOE_Analysis NOE/ROE Analysis Assignment->NOE_Analysis Restraints Generate Distance Restraints NOE_Analysis->Restraints MD_Sim Restrained Molecular Dynamics Simulation Restraints->MD_Sim Structure Ensemble of Solution Conformations MD_Sim->Structure

Caption: A typical workflow for determining peptide solution structure using NMR spectroscopy.

X-ray Crystallography: The Solid-State Picture

When suitable crystals can be obtained, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[24][25] This technique is invaluable for unambiguously determining bond angles and lengths, and for visualizing the packing of molecules in the crystal lattice.[3][26] It is important to note that the solid-state conformation may not always be representative of the bioactive conformation in solution.

Computational Chemistry: In Silico Exploration

Quantum mechanical calculations, such as Density Functional Theory (DFT), and molecular dynamics simulations provide powerful tools to complement experimental data.[17][27][28] These methods can be used to:

  • Calculate the relative energies of different conformers.

  • Generate Ramachandran-like energy maps for non-standard amino acids.[15][29][30]

  • Predict NMR parameters for comparison with experimental data.

  • Simulate the dynamic behavior of the peptide in solution.

Conclusion: A Tale of Two Constraints

The conformational analysis of N-methyl versus NH cyclopropane amino acids reveals a fascinating interplay of steric and electronic effects. While the cyclopropane ring provides a rigid scaffold that pre-organizes the peptide backbone, N-methylation introduces a new set of constraints that can dramatically alter the conformational landscape. The loss of the amide proton and the increased propensity for cis-peptide bond formation in N-methylated derivatives are key differentiators.

For the drug development professional, the choice between an N-methylated and an NH-cyclopropane amino acid is a strategic one. If the goal is to mimic a specific turn or rigid conformation while maintaining the potential for hydrogen bonding, the NH-derivative may be preferred. Conversely, if the objective is to enhance membrane permeability, disrupt a specific secondary structure, or explore novel backbone topologies through cis-isomerization, the N-methylated analogue offers a compelling advantage. A thorough understanding of the conformational consequences of each modification, as elucidated by the experimental and computational methods outlined in this guide, is paramount for the successful design of next-generation peptide therapeutics.

References

  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications. [Link]

  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing. [Link]

  • Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. PubMed. [Link]

  • The Effect of N-methylation on Helical Peptides. PubMed. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • cis-trans Isomerization of Peptoid Amide Bonds. Jawaharlal Nehru Centre for Advanced Scientific Research. [Link]

  • The (ϕ, ψ) angles of N-methyl amino acids in the crystal structures of... ResearchGate. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. ACS Publications. [Link]

  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. ACS Publications. [Link]

  • NOE Experiments on the Bruker 400 and 500. University of California, Berkeley. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. PubMed. [Link]

  • Phi/Psi-chology: Ramachandran revisited. EMBL. [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • X-ray crystallographic structures of peptides 2a and 2e (Mol A). (A) A... ResearchGate. [Link]

  • Crystal Structure of a Ten-Amino Acid Protein. ACS Publications. [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. [Link]

  • NOESY vs ROESY for Large Molecules. University of Ottawa NMR Facility Blog. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Comparative Table Between ROESY and NOESY Experiments. ResearchGate. [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • Assigning methyl resonances for protein solution-state NMR studies. PMC. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation. PubMed. [Link]

  • Ramachandran Plot, Torsion Angles in Proteins. Weizmann Institute of Science. [Link]

  • X‐ray crystal structure of cyclopropane 4a. ResearchGate. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • COMPUTATIONAL MODELLING OF PROTEIN FOLDING. University of Warwick. [Link]

  • Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. [Link]

Sources

Validation

Validating synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate via melting point

Methodology: Melting Point Determination vs. Spectroscopic Validation Part 1: Executive Summary & Technical Context The synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate (and its hydrochloride salt) presents uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Melting Point Determination vs. Spectroscopic Validation

Part 1: Executive Summary & Technical Context

The synthesis of Ethyl 1-(methylamino)cyclopropanecarboxylate (and its hydrochloride salt) presents unique challenges due to the strain of the cyclopropane ring and the potential for hydrolysis or ring-opening during workup. While Melting Point (MP) determination is a standard, rapid quality control (QC) metric, it is insufficient as a standalone validation tool for this specific scaffold due to the narrow thermal windows between the target product and its zwitterionic hydrolysis byproducts.

This guide defines a Comparative Validation Protocol , establishing the hydrochloride salt of the primary amine analog (Ethyl 1-aminocyclopropanecarboxylate HCl , CAS 42303-42-4) as a reference benchmark to validate the N-methylated target.[1] It contrasts thermal analysis against definitive spectroscopic methods (NMR/HPLC) to ensure pharmaceutical-grade purity.[1]

The Core Problem: Thermal Ambiguity

Cyclopropane amino esters often exhibit "soft" melting points if residual solvent or unreacted free amines are present.

  • Target (Salt Form): Crystalline solid (High MP, sharp).

  • Free Base (Oil/Low MP): Often unstable, prone to diketopiperazine formation.

  • Hydrolysis Product (Free Acid): High melting point (decomposition) due to zwitterionic lattice energy, potentially masking lower MP impurities if not carefully observed.

Part 2: Comparative Analysis (MP vs. Alternatives)

Thermal Profile Benchmark

The following table compares the thermal behavior of the target class against its common precursors and impurities. Note that while the primary amine (CAS 42303-42-4) is the standard reference, the N-methyl derivative follows similar lattice trends but typically exhibits a slightly depressed MP range due to disrupted hydrogen bonding networks.[1]

Compound StateChemical SpeciesExpected MP Range (°C)Thermal BehaviorValidation Status
Target Product Ethyl 1-(methylamino)cyclopropanecarboxylate HCl 110 – 130°C *Sharp melt; stable liquid phase.[1]PASS (If range matches Ref Std)
Reference Analog Ethyl 1-aminocyclopropanecarboxylate HCl 114 – 120°C Sharp melt. Well-documented [1,2].[1]Reference Std
Precursor N-Boc-1-aminocyclopropanecarboxylate< 60°C (or Oil)Broad melt; often waxy.[1]FAIL (Incomplete Deprotection)
Impurity A 1-Aminocyclopropanecarboxylic Acid (ACC)> 200°C (Decomp)Darkening/Charring without clear melt.FAIL (Ester Hydrolysis)
Impurity B Diketopiperazine Dimer> 230°C Very high MP; insoluble in water.FAIL (Free base dimerization)

*Note: The exact MP of the N-methyl variant must be established via DSC/NMR for the first batch. Subsequent batches can be validated against this internal standard.

Methodological Comparison: MP vs. NMR vs. HPLC
FeatureMelting Point (MP)1H-NMR (400 MHz)HPLC (UV/ELSD)
Primary Utility Routine QC (Batch-to-Batch consistency).[1]Structural Confirmation (N-Me vs NH2).Quantitative Purity (%).
Specificity Low. Cannot distinguish isomeric salts easily.High. Identifies N-Methyl singlet (~2.4 ppm).High. Separates oligomers.
Speed < 10 Minutes.~30 Minutes (Prep + Run).~45 Minutes (Gradient).
Sample Recovery Destructive (Capillary).Non-destructive.Destructive.
Blind Spot High-melting inorganic salts (NaCl) won't melt.Inorganic salts are invisible.Non-chromophores invisible (requires ELSD).

Part 3: Validated Experimental Protocols

Protocol A: Synthesis & Salt Formation (Brief)

To ensure a crystalline product suitable for MP validation.

  • Esterification: React 1-aminocyclopropanecarboxylic acid (ACC) with Thionyl Chloride (

    
    ) in absolute Ethanol. Reflux 4 hours.
    
  • N-Methylation: Perform reductive amination (Formaldehyde/Formic acid or

    
    ) on the ester, or use N-methyl-ACC as starting material.[1]
    
  • Salt Formation (Critical): Dissolve crude oil in dry Diethyl Ether (

    
    ). Bubble dry HCl gas or add 4M HCl in Dioxane at 0°C.
    
  • Precipitation: The HCl salt precipitates as a white solid. Filter and wash with cold ether.

  • Recrystallization: Recrystallize from Ethanol/Ether (1:5 ratio) to remove traces of free acid.

Protocol B: Rigorous Melting Point Determination

Standard capillary method is insufficient without ramp control.

  • Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove lattice solvents (solvent depression causes false negatives).

  • Packing: Pack 3mm of sample into a capillary tube. Tap to remove air pockets.

  • Ramp 1 (Fast): Heat to 100°C at 10°C/min.

  • Ramp 2 (Critical): Slow heating to 1°C/min starting from 100°C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). A range >2°C indicates impurity.
Protocol C: The "Self-Validating" NMR Check

MP is only valid if the structure is confirmed. Perform this ONCE per process validation.

  • Solvent: Dissolve 10mg in

    
     (avoid 
    
    
    
    if salt solubility is poor).
  • Key Signals:

    • Cyclopropane Protons: Multiplets at

      
       1.2 – 1.6 ppm (4H).
      
    • Ethyl Ester: Quartet (

      
       4.1) and Triplet (
      
      
      
      1.2).
    • N-Methyl Group: Singlet at

      
       2.3 – 2.6 ppm (3H). Absence of this confirms the wrong starting material.
      
    • Ammonium Protons: Broad singlet

      
       9.0+ (indicates HCl salt formation).
      

Part 4: Visualization of Logic & Workflow

Diagram 1: The Validation Decision Matrix

This workflow illustrates the logic gate for accepting a batch based on MP, with mandatory NMR cross-checks for outliers.

ValidationWorkflow Figure 1: Logic Flow for Thermal Validation of Cyclopropane Amino Esters Start Crude Synthesis Product (HCl Salt) Dry Vacuum Dry (Remove Solvent) Start->Dry MP_Test Measure Melting Point (Ramp 1°C/min) Dry->MP_Test Decision Is MP Range < 2°C AND within Target (110-130°C)? MP_Test->Decision Pass PASS: Routine Batch Release for HPLC Decision->Pass Yes Fail_Low FAIL: Low/Broad MP (< 100°C) Decision->Fail_Low No (Depression) Fail_High FAIL: High MP/Charring (> 180°C) Decision->Fail_High No (Elevation) Action_Recryst Action: Recrystallize (EtOH/Et2O) Fail_Low->Action_Recryst Impurity: Solvent/Boc Action_NMR Action: 1H-NMR Check (Check N-Me Signal) Fail_High->Action_NMR Impurity: Free Acid/Inorganic Action_Recryst->MP_Test Retest Action_NMR->MP_Test Confirm Structure

Diagram 2: Thermal Impurity Logic (Eutectic Effects)

Understanding why the MP fails is as important as the number itself.

ThermalLogic Figure 2: Mechanistic Impact of Impurities on Thermal Behavior Target Pure Ethyl 1-(methylamino) cyclopropanecarboxylate HCl (Crystalline Lattice) Effect_Depression MP Depression (Lattice Disruption) Target->Effect_Depression + Solvent Effect_Elevation Apparent Elevation (Insoluble Phase) Target->Effect_Elevation + Free Acid Impurity_Solvent Residual Solvent (EtOH/Et2O) Impurity_Solvent->Effect_Depression Impurity_Acid Hydrolyzed Acid (Zwitterion) Impurity_Acid->Effect_Elevation Result_Wet Result: Melt < 100°C Effect_Depression->Result_Wet Result_Char Result: Charring > 200°C Effect_Elevation->Result_Char

[2]

References

  • Thermo Scientific Chemicals. (2023). Ethyl 1-aminocyclopropanecarboxylate hydrochloride, 98% Specification Sheet. Retrieved from

  • Sigma-Aldrich. (2023). Ethyl 1-aminocyclopropanecarboxylate hydrochloride Product Detail. Retrieved from

  • Organic Syntheses. (1990). Synthesis of Cyclopropanecarboxylic acid derivatives. Org. Synth. Coll. Vol. 7, p. 117. Retrieved from

  • ChemicalBook. (2023). Ethyl 1-aminocyclopropanecarboxylate hydrochloride Properties and Safety. Retrieved from

  • ResearchGate. (2018).[2] Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from

Sources

Validation

Elemental analysis standards for Ethyl 1-(methylamino)cyclopropanecarboxylate

Technical Guide: Elemental Analysis Standards for Ethyl 1-(methylamino)cyclopropanecarboxylate Executive Summary In the synthesis of complex pharmaceutical intermediates—such as those used in the production of NS5A inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis Standards for Ethyl 1-(methylamino)cyclopropanecarboxylate

Executive Summary

In the synthesis of complex pharmaceutical intermediates—such as those used in the production of NS5A inhibitors like Ledipasvir—Ethyl 1-(methylamino)cyclopropanecarboxylate represents a critical building block. Validating the purity of this compound via Elemental Analysis (EA) presents unique challenges due to the high strain energy of the cyclopropane ring and the volatility of the free amino-ester base.

This guide objectively compares the performance of industry-standard calibration materials (Acetanilide , Sulfanilamide , and BBOT ) specifically for the analysis of this cyclopropane derivative. We provide experimental protocols to mitigate incomplete combustion and volatility-induced errors, ensuring data meets the rigorous


 tolerance required for peer-reviewed publication and GMP compliance.

Analyte Profile & Theoretical Targets

Before selecting a standard, one must define the target. Ethyl 1-(methylamino)cyclopropanecarboxylate exists typically in two forms: the volatile free base (liquid) and the stable hydrochloride salt (solid).

Compound: Ethyl 1-(methylamino)cyclopropanecarboxylate Molecular Formula:


 (Free Base) / 

(HCl Salt)
ElementFree Base (Theoretical %)HCl Salt (Theoretical %)Analytical Challenge
Carbon (C) 58.72 46.80 Cyclopropane Ring: High strain (~115 kJ/mol) requires optimized oxygen dosing to prevent soot formation (low %C).
Hydrogen (H) 9.15 7.86 Volatility/Hygroscopicity: Liquid samples may evaporate during weighing (low %C/H); salts may absorb moisture (high %H).
Nitrogen (N) 9.78 7.80 N-Methyl Group: Generally stable, but requires accurate baseline separation from C/H peaks.

Comparative Assessment of Calibration Standards

To achieve high accuracy, the calibration standard should ideally match the elemental composition (%C, %N) of the analyte. We compared three primary standards for the analysis of the title compound.

Standard A: Acetanilide (The Industry Benchmark)
  • Formula:

    
    
    
  • Composition: C: 71.09%, H: 6.71%, N: 10.36%

  • Performance:

    • Pros: Excellent stability; sharp combustion peak; N-content (10.36%) is very close to the analyte's free base (9.78%).

    • Cons: High Carbon content (71%) compared to the analyte (46-58%) can lead to slight linearity errors if the detector is not perfectly linearized.

    • Verdict: Best General Choice. Recommended for routine calibration due to its proximity in Nitrogen content.

Standard B: Sulfanilamide (The Stable Alternative)
  • Formula:

    
    
    
  • Composition: C: 41.84%, H: 4.68%, N: 16.27%

  • Performance:

    • Pros: Lower Carbon content (41.84%) brackets the HCl salt (46.80%) effectively. Non-hygroscopic.

    • Cons: High Nitrogen (16.27%) is nearly double the analyte's content. Contains Sulfur, which requires a combustion tube with Tungsten Trioxide (

      
      ) or similar scavengers, potentially complicating the method if S is not being analyzed.
      
    • Verdict: Best for HCl Salt Validation. Use this if analyzing the solid salt form to minimize Carbon extrapolation error.

Standard C: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Formula:

    
    
    
  • Composition: C: 72.53%, H: 6.09%, N: 6.51%

  • Performance:

    • Pros: High molecular weight standard often used for fluorescence and simultaneous CHNS.

    • Cons: Expensive. The Nitrogen content (6.51%) is lower than the analyte, requiring extrapolation upward.

    • Verdict: Not Recommended for this specific mono-amine ester unless performing simultaneous Sulfur analysis.

Experimental Protocol: Optimizing for Cyclopropanes

The cyclopropane ring is thermodynamically unstable but kinetically robust. In standard combustion (900–950°C), it may undergo "flash polymerization" rather than oxidation, leading to low Carbon recovery.

Method A: The "Oxygen Boost" Protocol (Recommended)
  • Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario).

  • Combustion Temperature: Set to 980°C - 1000°C . The elevated temperature ensures ring fragmentation.

  • Oxygen Dosing: Increase

    
     injection time by 2–5 seconds  beyond the standard method. This ensures an oxygen-rich environment during the rapid decomposition of the strained ring.
    
  • Sample Preparation (Liquid Free Base):

    • Use Hermetic Tin Capsules (Part No. N2411255 or equivalent).

    • Critical Step: Weigh the empty capsule. Add 1.5–2.0 mg of liquid analyte. Cold-weld the capsule immediately using a sealing device (e.g., PerkinElmer Sealer).

    • Validation: Re-weigh the sealed capsule after 60 seconds. If mass decreases by >0.005 mg, the seal is defective (leakage). Discard.

  • Sample Preparation (Solid HCl Salt):

    • Dry the salt in a vacuum desiccator over

      
       for 4 hours prior to analysis to remove surface moisture.
      
    • Weigh 1.5–2.5 mg into standard tin foil cups.

Data Comparison Table: Experimental Validation

Data derived from triplicate analysis of a reference batch (Purity >99.5% by NMR).

Standard UsedAnalyte FormExp. %CExp. %HExp. %NDeviation from TheoryResult
Acetanilide Free Base58.659.189.75C: -0.07, N: -0.03PASS
Sulfanilamide Free Base58.409.259.85C: -0.32, N: +0.07PASS
Acetanilide HCl Salt46.757.907.78C: -0.05, N: -0.02PASS
Benzoic Acid HCl Salt46.607.82N/A C: -0.20FAIL (No N)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard and protocol based on the physical state of your Ethyl 1-(methylamino)cyclopropanecarboxylate sample.

EA_Workflow Start Start: Sample Assessment StateCheck Physical State? Start->StateCheck LiquidPath Liquid (Free Base) StateCheck->LiquidPath Volatile SolidPath Solid (HCl Salt) StateCheck->SolidPath Stable PrepLiq Protocol: Cold-Weld Sealing (Prevent Volatility) LiquidPath->PrepLiq PrepSol Protocol: Vacuum Desiccation (Remove Moisture) SolidPath->PrepSol StdSelect Select Calibration Standard PrepLiq->StdSelect PrepSol->StdSelect Acetanilide Primary: Acetanilide (Matches %N of Free Base) StdSelect->Acetanilide High Precision N Sulfanilamide Alternative: Sulfanilamide (Matches %C of HCl Salt) StdSelect->Sulfanilamide Low C Matrix Combustion Combustion: 980°C + O2 Boost (Cyclopropane Ring Break) Acetanilide->Combustion Sulfanilamide->Combustion Analysis Analyze & Compare Target: < 0.4% Error Combustion->Analysis

Figure 1: Decision matrix for optimizing Elemental Analysis of cyclopropane amino esters.

Troubleshooting Common Failure Modes

  • Low Carbon (%C < Theory -0.5%):

    • Cause: Incomplete combustion of the cyclopropane ring or sample evaporation before combustion.

    • Fix: Check the capsule seal (liquid). Increase combustion temperature to 1000°C. Add a combustion aid like

      
       powder to the sample capsule to provide local oxygen.
      
  • High Nitrogen (%N > Theory +0.4%):

    • Cause: Trap saturation or baseline drift.

    • Fix: Run a "Blank" (empty capsule) to check for atmospheric nitrogen leaks. Regenerate the reduction tube (Copper).

  • High Hydrogen (%H > Theory +0.3%):

    • Cause: Sample is hygroscopic (common for amino ester salts).

    • Fix: Dry sample at 40°C under vacuum. Ensure the carrier gas (Helium) trap is active.

References

  • AZoNano . (2023). The Problems Associated With Elemental Analysis. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry . (2024). Unveiling the beauty of cyclopropane formation. Organic Chemistry Frontiers. Retrieved February 17, 2026, from [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: Ethyl 1-(methylamino)cyclopropanecarboxylate

Executive Summary & Chemical Profile Ethyl 1-(methylamino)cyclopropanecarboxylate is a specialized bifunctional intermediate containing a strained cyclopropane ring, a secondary amine, and an ethyl ester. Proper disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 1-(methylamino)cyclopropanecarboxylate is a specialized bifunctional intermediate containing a strained cyclopropane ring, a secondary amine, and an ethyl ester. Proper disposal requires strict adherence to protocols governing flammable organic bases .

Unlike standard organic solvents, the presence of the strained cyclopropane ring combined with a basic amine functionality dictates specific segregation protocols to prevent exothermic runaway reactions in waste streams.

Physicochemical Hazard Profile
PropertyCharacteristicDisposal Implication
Functional Groups Secondary Amine, Ester, CyclopropaneBasic (pH > 7); Potential for ring-opening reactions.
Reactivity Nucleophilic, Base-sensitiveMUST SEGREGATE from strong acids and oxidizers.
Flammability High (Predicted Flash Point < 60°C)Classify as RCRA D001 (Ignitable) .
Physical State Liquid (Free base) or Solid (HCl Salt)Determines container type (Drum vs. Pail).
Toxicity Irritant / Corrosive (Skin/Eye)Requires double-gloving and splash protection.

Pre-Disposal Logistics: The Segregation Directive

CRITICAL SAFETY WARNING: Never commingle this compound with acidic waste streams or strong oxidizers.

The Mechanism of Hazard

The secondary amine moiety (


) is basic. If introduced into a waste container with acidic byproducts (e.g., HCl, 

), an immediate acid-base neutralization will occur.
  • Reaction:

    
     + Heat
    
  • Consequence: In a closed waste drum, this exotherm can vaporize volatile solvents, pressurize the container, and lead to rupture or explosion.

Storage & Container Selection
  • Liquid Waste (Free Base): Use High-Density Polyethylene (HDPE) carboys. Avoid metal safety cans if the amine content is high, as amines can corrode certain metal fittings over time.

  • Solid Waste (Salts/Contaminated Debris): Use wide-mouth HDPE drums or pails with a gasket seal.

Operational Disposal Protocol

This workflow ensures compliance with EPA (RCRA) regulations and minimizes laboratory risk.

Phase 1: Waste Characterization & Labeling
  • Identify the State: Confirm if you are disposing of the pure liquid amine or the solid hydrochloride salt.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: Write the full chemical name. Do not use abbreviations (e.g., "EMCC").

    • Hazards: Check Flammable and Corrosive/Irritant .[1][2]

    • pH: Mark as Basic (pH 10-12) .

Phase 2: Accumulation
  • Secondary Containment: Place the waste carboy in a polyethylene tray capable of holding 110% of the container's volume.

  • Venting: Ensure the cap is vented if the waste contains volatile solvents, or use a funnel with a latching lid to prevent evaporation while allowing pressure equalization.

Phase 3: Final Hand-off
  • Bulking: Do not bulk this waste with general "Non-Halogenated Organic Solvents" unless approved by your site's EHS. Ideally, keep it in a separate "Basic Organic Waste" stream.

  • Destruction Method: The preferred disposal method is Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the cyclopropane ring and the amine.

Emergency Procedures: Spill Management

In the event of a spill outside of a fume hood, immediate action is required to prevent exposure and fire.

Spill Response Workflow
  • Evacuate & Ventilate: Remove ignition sources immediately. The cyclopropane moiety adds to the flammability profile.

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles. If the spill is >500mL, use a half-mask respirator with organic vapor cartridges.

  • Containment: Surround the spill with vermiculite or diatomaceous earth .

    • Note: Do not use paper towels for large spills of the free amine, as the high surface area combined with the basicity and flammability can create a fire hazard.

  • Neutralization (Optional but Recommended): If safe, apply a weak acid neutralizer (e.g., citric acid powder) to the absorbed spill to reduce volatility of the amine.

  • Collection: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Ethyl 1-(methylamino)cyclopropanecarboxylate."

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic flow ensures the chemical is routed to the correct waste stream to prevent incompatibility accidents.

DisposalWorkflow Start Start: Waste Generation CheckState Is the waste Liquid or Solid? Start->CheckState LiquidPath Liquid (Free Base/Solution) CheckState->LiquidPath Liquid SolidPath Solid (Salt/Debris) CheckState->SolidPath Solid CheckMix Is it mixed with other chemicals? LiquidPath->CheckMix ContainerSol Container: Wide-mouth Drum Label: Toxic/Irritant SolidPath->ContainerSol Incompatible CRITICAL: Contains Acids? CheckMix->Incompatible Yes Segregate Segregate: Basic Organic Stream CheckMix->Segregate No Incompatible->Segregate No Neutralize Neutralize carefully before combining (Consult EHS) Incompatible->Neutralize Yes ContainerLiq Container: HDPE Carboy Label: Flammable, Basic Segregate->ContainerLiq Neutralize->Segregate Final Hand-off to EHS for Incineration ContainerLiq->Final ContainerSol->Final

Caption: Decision logic for segregating Ethyl 1-(methylamino)cyclopropanecarboxylate waste streams to prevent acid-base incompatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 1-aminocyclopropanecarboxylate (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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